1-methyl-3-{[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride
Overview
Scientific Research Applications
Chemical Structure and Stability
1-methyl-3-{[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride exhibits interesting chemical properties due to its structural composition. Studies have shown that similar compounds are zwitterionic, with a proton localized on a nitrogen atom and a negative charge delocalized over the pyrazololate fragment. These compounds are stable in crystal form but show instability in solution, leading to complex mixtures upon purification or recrystallization efforts (Gubaidullin et al., 2014).
Synthesis and Structural Analysis
The synthesis of related pyrazolo[4,3-c]pyridine derivatives involves processes such as Claisen-Schmidt type reactions and heterocyclization, resulting in compounds with specific molecular conformations. The structures of these compounds have been elucidated using techniques like X-ray crystallography, highlighting specific ring conformations and molecular interactions (Zh. Koshetova et al., 2022).
Pharmacological Relevance
While avoiding details on drug use and dosage, it's worth noting that derivatives of pyrazolo[4,3-c]pyridine have been studied for their potential as adenosine receptor antagonists. This research is significant in the context of developing compounds with favorable solubility and stability characteristics for pharmacological applications (Baraldi et al., 2012).
Potential Industrial Applications
Some derivatives of pyrazolo[4,3-c]pyridine have been explored for their utility as corrosion inhibitors for metals in acidic environments. These studies involve electrochemical techniques and computational methods to understand the efficacy of these compounds in protecting metals like mild steel and copper from corrosion (Sudheer & Quraishi, 2015).
Mechanism of Action
- However, pyrazolo[4,3-c]pyridine derivatives have been investigated for their potential in cancer therapy, inflammation, and other diseases .
Biochemical Pathways
Result of Action
Properties
IUPAC Name |
[1-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carbonyl)piperidin-3-yl]-pyrrolidin-1-ylmethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O2.ClH/c1-21-15-6-7-19-11-14(15)16(20-21)18(25)23-10-4-5-13(12-23)17(24)22-8-2-3-9-22;/h13,19H,2-12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIQCFQGMXZMFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CNCC2)C(=N1)C(=O)N3CCCC(C3)C(=O)N4CCCC4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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